2-Acetylpyridine

概述

描述

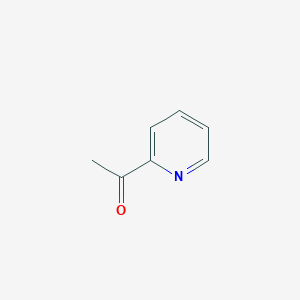

2-Acetylpyridine is an organic compound with the chemical formula C₇H₇NO. It is a viscous, colorless liquid widely used as a flavoring substance. This compound is found in malt and is produced by the Maillard reaction and nixtamalization. It contributes to the flavor of corn tortillas, popcorn, and beer .

准备方法

Synthetic Routes and Reaction Conditions: 2-Acetylpyridine can be synthesized through various methods. One common method involves the acylation of 2-bromopyridine via the Grignard reagent . Another method uses 2-pyridine carboxylic acid as a raw material. The process involves several steps, including chlorination, reaction with malonic acid dialkyl ester, and subsequent reflux reactions .

Industrial Production Methods: The industrial production of this compound typically involves the use of 2-pyridine carboxylic acid and malonic acid dialkyl ester. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as chlorination, neutralization, and extraction with organic solvents .

化学反应分析

Condensation Reactions with Aldehydes

2-Acetylpyridine undergoes condensation with aromatic aldehydes to form terpyridines and cyclohexanol derivatives (Table 1).

Table 1: Condensation Products of this compound

This reaction typically occurs under basic conditions, with the acetyl group acting as a nucleophile.

Schiff Base Formation

This compound reacts with amino acids like leucine to form tridentate Schiff base ligands, which coordinate with metal ions (Table 2).

Table 2: Metal Complexes of this compound-Derived Schiff Bases

| Metal Ion | Coordination Geometry | Ligand Binding Sites |

|---|---|---|

| Cu(II) | Square planar | Pyridyl N, azomethine N, carbonyl O |

| Fe(III) | Octahedral | Pyridyl N, azomethine N, carboxyl O |

| Co(II) | Tetrahedral | Pyridyl N, azomethine N, carbonyl O |

These complexes exhibit distinct magnetic and spectral properties, with molar conductivities ranging from 13.4–25.8 Ω⁻¹ cm² mol⁻¹ in dimethylformamide .

Alkylation and Arylation

The methyl group of this compound undergoes alkylation/arylation with halides under phase-transfer conditions (NaH), avoiding ether byproducts common with NaOH/KOH (Fig. 1):

Reaction Conditions

-

Substrates : Benzyl bromide, alkyl halides.

-

Catalyst : Sodium hydride (NaH).

This method enables efficient synthesis of α-substituted derivatives like 1-(pyridin-2-yl)-3-phenylpropane-1,3-dione .

Coordination Chemistry

This compound forms stable complexes with transition metals, influencing their catalytic and redox properties:

-

Cu(II) Complexes : Exhibit square-planar geometry with IR bands at 1,610 cm⁻¹ (C=N) and 1,380 cm⁻¹ (C-O) .

-

Fe(III) Complexes : Show octahedral geometry, with thermal stability up to 220°C (TGA data) .

Maillard Reaction and Flavor Formation

As a Maillard reaction product, this compound contributes to the flavor profile of:

科学研究应用

Pharmaceutical Applications

2-Acetylpyridine has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Antitumor Activity : Several studies have explored the antitumor effects of this compound derivatives. For example, complexes formed with transition metals like nickel(II) and palladium(II) have demonstrated enhanced cytotoxicity against cancer cell lines, indicating potential for cancer treatment .

- Weight Management : Preliminary studies suggest that this compound may suppress appetite and promote weight loss, positioning it as a candidate for dietary supplements aimed at weight management .

Agricultural Applications

In agriculture, this compound serves as an important chemical intermediate:

- Pesticide Development : Its derivatives are being investigated for use in developing novel pesticides due to their biological activity against pests .

- Plant Growth Regulators : Compounds derived from this compound have shown potential as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Fragrance and Flavor Industry

The unique aroma of this compound makes it valuable in the fragrance industry:

- Flavoring Agent : It is utilized in food products to enhance flavor profiles, particularly in desserts and beverages .

- Fragrance Component : The compound is included in perfumes and scented products for its pleasant scent characteristics.

Toxicological Studies

Understanding the safety profile of this compound is critical:

- Genotoxicity : Toxicological assessments indicate that this compound is not genotoxic, with studies showing no significant mutagenic effects in standard assays such as the Ames test .

- Risk Assessment : The compound has been evaluated for repeated dose toxicity with acceptable margins of exposure identified for human health safety .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Nickel(II) Complex | Staphylococcus aureus | 25 µg/mL |

| Palladium(II) Complex | Pseudomonas aeruginosa | 30 µg/mL |

Table 2: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Reproductive Toxicity | Not significant |

| Skin Sensitization | No sensitization observed |

| Phototoxicity | Not phototoxic |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of this compound derivatives showed promising results against multidrug-resistant bacterial strains, suggesting its potential role in combating antibiotic resistance . -

Cancer Treatment Research :

Research involving nickel(II) complexes of this compound demonstrated significant cytotoxic effects on human cancer cell lines, supporting further exploration into its application as an anticancer agent . -

Pesticide Development Initiative :

A recent initiative focused on synthesizing new pesticides from this compound derivatives highlighted their effectiveness in controlling agricultural pests while minimizing environmental impact .

作用机制

The mechanism of action of 2-acetylpyridine involves its interaction with various molecular targets and pathways:

Iron Chelation: this compound thiosemicarbazones act as potent iron chelators, disrupting iron homeostasis in cells.

Antiproliferative Activity: These compounds exhibit redox activity and iron complexation, leading to their antitumor effects.

Fluorescent Probes: As a near-infrared fluorescent probe, it interacts with cellular components to monitor pH changes.

相似化合物的比较

2-Acetylpyridine can be compared with other similar compounds such as:

2-Acetyl-1-pyrroline: Another flavor compound found in foods like rice and bread.

6-Acetyl-2,3,4,5-tetrahydropyridine: A compound contributing to the aroma of baked goods.

Terpyridine: A compound used in the synthesis of metal complexes.

Uniqueness: this compound is unique due to its dual role as a flavoring agent and a versatile compound in scientific research. Its ability to form various biologically active ligands and metal complexes sets it apart from other similar compounds .

生物活性

2-Acetylpyridine (CASRN: 1122-62-9) is a heterocyclic compound with significant biological activity, including antimicrobial, anticancer, and potential therapeutic effects. This article consolidates various research findings on the biological effects of this compound, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

This compound is synthesized through the condensation of acetyl chloride with pyridine or via the reaction of acetylacetone with pyridine. It exhibits a molecular formula of CHNO and a molecular weight of 135.14 g/mol. Its structure includes a pyridine ring substituted with an acetyl group at the second position.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties. For instance, complexes formed from this compound have shown significant inhibition against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Bacillus anthracis | Significant antimicrobial effect |

| Candida albicans | Antifungal activity demonstrated |

| Escherichia coli | Growth inhibition noted |

In a study by Saravana Bhava et al., metal complexes derived from this compound exhibited enhanced antibacterial effects compared to the free ligand, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Research conducted on various cell lines, including human cervical carcinoma (ME180), demonstrated that certain metal complexes of this compound could induce apoptosis and exhibit cytotoxicity significantly higher than traditional chemotherapeutic agents like cisplatin .

A recent study reported that these complexes could effectively arrest cell cycle progression at the S and G2/M phases, leading to increased apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In animal models, it was found to exhibit low toxicity and did not induce significant behavioral changes at lower doses. However, at higher doses, it caused transient central nervous system effects without leading to mortality . This suggests a potential for developing neuroprotective agents based on this compound.

Toxicological Profile

The toxicity studies reveal that this compound has a relatively low toxicity profile:

- LD50 in Rats : Approximately 2160 mg/kg.

- Lowest Effect Level (LEL) : 330 mg/kg body weight/day.

- No Effect Level (HNEL) : 110 mg/kg body weight/day.

In teratogenicity studies involving chicken embryos, it was found that while doses up to 4 mg/egg did not cause teratogenic effects, higher doses resulted in some defects but were generally considered low in teratogenicity .

Metabolic studies indicate that the biotransformation of this compound primarily involves enantioselective reduction rather than N-oxidation and does not significantly involve cytochrome P450 enzymes . This metabolic pathway is crucial for understanding its pharmacokinetics and therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Complexes : A study synthesized several metal complexes with this compound and tested their antimicrobial efficacy against resistant strains, demonstrating superior activity compared to non-complexed forms .

- Cytotoxicity Against Cancer Cells : Research highlighted that specific copper(II) complexes derived from this compound exhibited cytotoxicity against breast cancer cell lines more effectively than cisplatin .

- Neurotoxicity Assessment : An evaluation of acute toxicity showed behavioral changes at high doses but no permanent damage or death in test subjects, supporting its safety profile for potential therapeutic use .

属性

IUPAC Name |

1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKVQEKCUACUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024409 | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

189.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether and acids, Soluble (in ethanol) | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.077-1.084 | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-62-9, 30440-88-1 | |

| Record name | 2-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-acetylpyridine?

A1: The molecular formula of this compound is C7H7NO, and its molecular weight is 121.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound and its derivatives have been extensively characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study metal-ligand interactions in this compound complexes. [, , , , , , , , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and study the dynamic behavior of this compound and its complexes. [, , , , , , , , , , , ]

- UV-Visible Spectroscopy: This technique is valuable for investigating electronic transitions and studying the interaction of this compound derivatives with biological targets like DNA. [, , , , , , , , ]

Q3: What is the significance of tautomerism in this compound complexes?

A3: this compound can exist in both keto and enol forms. Research has shown that complex formation with metal ions can induce enolization, influencing the coordination chemistry and properties of the resulting complexes. [, ]

Q4: What are the prominent biological activities exhibited by this compound derivatives?

A4: this compound derivatives, particularly thiosemicarbazones, have demonstrated significant activity against various pathogens:

- Antimicrobial activity: Several derivatives display broad-spectrum activity against bacteria and fungi, including drug-resistant strains like Mycobacterium tuberculosis. [, , , , , , ]

- Antimalarial activity: N4,N4-disubstituted this compound thiosemicarbazones have shown potent activity against Plasmodium berghei in mice. [, ]

- Antileukemic activity: Various thiosemicarbazones demonstrate activity against leukemia P388 in mice. []

- Antiviral activity: Certain derivatives effectively inhibit ribonucleotide reductases of herpes simplex virus (HSV) and varicella-zoster virus (VZV), potentiating the effect of acyclovir. [, ]

Q5: How does the structure of this compound thiosemicarbazones influence their antimycobacterial activity?

A5: Studies have revealed a parabolic relationship between the structure of this compound thiosemicarbazones, specifically their partition coefficient (log P), and their activity against Mycobacterium species. An optimal log P range around 3.0-4.0 is crucial for activity against both fast-growing (M. smegmatis) and slow-growing pathogenic mycobacteria. []

Q6: How do this compound thiocarbonohydrazones interact with herpes simplex virus (HSV)?

A6: Research indicates that these compounds act as potent inactivators of ribonucleotide reductase, an enzyme crucial for HSV replication. They achieve this by decreasing the dGTP pool and increasing the acyclovir triphosphate pool in infected cells, thereby enhancing acyclovir's antiviral activity. [, ]

Q7: What types of metal complexes are commonly formed with this compound and its derivatives?

A7: this compound and its derivatives readily form complexes with various transition metals, including:

- Copper(II): These complexes often exhibit square planar geometry and have shown promising antitumor activity. [, , , ]

- Nickel(II): Nickel(II) complexes also frequently adopt square planar geometry and demonstrate biological activity against microbes and tumor cells. [, , , ]

- Cobalt(II): Cobalt complexes have been studied for their structural diversity and potential applications in catalysis. [, , ]

- Indium(III): Indium complexes with this compound thiosemicarbazones have demonstrated enhanced cytotoxic and antimicrobial activity compared to the free ligands. []

- Gallium(III): Gallium complexes exhibit potential as antitumor and antiviral agents. []

Q8: How does the presence of halogens in metal salts influence complex formation?

A8: Research suggests that halogen ions can hinder the enolization of this compound during complex formation, leading to the formation of less stable ketonic complexes. []

Q9: How does the nature of the N4 substituent in this compound thiosemicarbazones affect their coordination chemistry and biological activity?

A9: The size and electronic properties of the N4 substituent significantly impact the coordination mode of the thiosemicarbazone ligand and the geometry of the resulting metal complex. This, in turn, influences the complex's stability, solubility, and biological activity. [, , , , ]

Q10: How is computational chemistry employed in research on this compound derivatives?

A10: Computational tools play a vital role in:

- Structure elucidation and characterization: Techniques like X-ray diffraction analysis are used to determine the crystal structures of novel this compound derivatives and their metal complexes. [, , , , , , , , , , ]

- Understanding structure-activity relationships (SAR): Computational models help establish correlations between the structure of this compound derivatives and their biological activity, facilitating the design of more potent and selective compounds. [, , , , , , ]

- Mechanistic studies: Density functional theory (DFT) calculations provide insights into the reaction mechanisms involved in the synthesis and biological activity of this compound derivatives. [, ]

Q11: What are the key considerations for designing this compound-based drugs?

A11: Drug design strategies focus on:

- Optimizing the partition coefficient (log P): Achieving an optimal log P range is crucial for balancing solubility and permeability, essential for drug efficacy. []

- Modulating the electronic properties: Introducing specific substituents can fine-tune the electronic properties of the molecule, impacting its interactions with biological targets and influencing its activity and selectivity. [, , , , , , ]

- Improving bioavailability and stability: Formulation strategies and structural modifications are explored to enhance drug solubility, stability, and delivery to the target site. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。